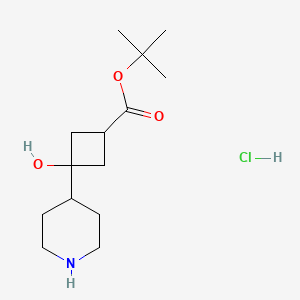

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Safety Information : It carries warning labels (H302, H315, H319, H335) and precautionary statements (P261, P264, P270, P271, P280, P302+P312, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501) .

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride in anhydrous tetrahydrofuran, yielding tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield. Subsequent Mitsunobu reactions with formic or benzoic acid, followed by alkaline hydrolysis, afford the corresponding trans (3R,4R) isomers .

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate hydrochloride consists of a piperidine ring with a tert-butyl group attached to the 3-position and a hydroxymethyl group at the 4-position. The hydrochloride salt is also present .

Chemical Reactions Analysis

This compound can undergo hydroxylation reactions at the tert-butyl group. An electron-poor manganese catalyst in nonafluoro-tert-butyl alcohol (NFTBA) activates hydrogen peroxide to generate a manganese-oxo species that effectively oxidizes tert-butyl C−H bonds. This allows for site-selective and product chemoselective hydroxylation of the tert-butyl group, yielding primary alcohols as dominant products .

Physical And Chemical Properties Analysis

- UV Spectrum : The UV spectrum of this compound has been studied, showing good agreement between experimental and theoretical spectra .

- Reactive Sites : The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are electrophilic reactive sites .

Scientific Research Applications

- Background : A new diamine containing hydroxyl and bis-tert-butyl substituted triphenylpyridine units was synthesized and used in the synthesis of polyimides (PIs) via a one-step polymerization .

- Background : EN300-6760024 derivatives, such as (3-(tert-butylperoxy)propyl)trimethoxysilane, have been synthesized for use as coupling agents and initiators .

- Background : EN300-6760024 derivatives exhibit thermally activated delayed fluorescence (TADF), aggregation-induced emission enhancement, and color-changing properties .

- Applications :

- Background : EN300-6760024 is relevant to data transmission equipment operating in the 5.8 GHz Industrial, Scientific, and Medical (ISM) band .

Polyimide Materials

Silane Coupling Agents

Luminophores with Multifunctional Properties

Monitoring Critical Defects in Oriented Strandboard (OSB)

Road Transport and Traffic Telematics

Bio-Based Product Monitoring

Safety and Hazards

properties

IUPAC Name |

tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3.ClH/c1-13(2,3)18-12(16)10-8-14(17,9-10)11-4-6-15-7-5-11;/h10-11,15,17H,4-9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSQDJLEIOJVND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)(C2CCNCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]isoxazol-3-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2911354.png)

![8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911358.png)

![N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2911359.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzamide](/img/structure/B2911360.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2911369.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2911372.png)